(3-Chloro-2,2-dimethylcyclopropyl)methanol
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Overview
Description
(3-Chloro-2,2-dimethylcyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and two methyl groups, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2,2-dimethylcyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding (3-Chloro-2,2-dimethylcyclopropyl)methane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of (3-Chloro-2,2-dimethylcyclopropyl)formaldehyde or (3-Chloro-2,2-dimethylcyclopropyl)carboxylic acid.
Reduction: Formation of (3-Chloro-2,2-dimethylcyclopropyl)methane.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-2,2-dimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: It may be used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2,2-dimethylcyclopropyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
(3-Bromo-2,2-dimethylcyclopropyl)methanol: Similar structure with a bromine atom instead of chlorine.
(3-Chloro-2,2-dimethylcyclopropyl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.
(3-Chloro-2,2-dimethylcyclopropyl)methane: Lacks the hydroxymethyl group.
Uniqueness: (3-Chloro-2,2-dimethylcyclopropyl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the cyclopropane ring
Properties
CAS No. |
89723-50-2 |
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Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
(3-chloro-2,2-dimethylcyclopropyl)methanol |
InChI |
InChI=1S/C6H11ClO/c1-6(2)4(3-8)5(6)7/h4-5,8H,3H2,1-2H3 |
InChI Key |
OXDAWSCMHYBJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1Cl)CO)C |
Origin of Product |
United States |
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